molecular formula C25H25N7OS2 B4311977 2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-5-OXO-4-(2-QUINOXALINYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-5-OXO-4-(2-QUINOXALINYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B4311977
M. Wt: 503.6 g/mol
InChI Key: SHCYQLDOSAHVEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-5-OXO-4-(2-QUINOXALINYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-5-OXO-4-(2-QUINOXALINYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core quinoline structure, followed by the introduction of the thiadiazole and quinoxaline moieties. The final step involves the addition of the amino group and the isopropylsulfanyl substituent. Each step requires careful control of temperature, pH, and reaction time to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-5-OXO-4-(2-QUINOXALINYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-5-OXO-4-(2-QUINOXALINYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-5-OXO-4-(2-QUINOXALINYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **2-AMINO-1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-5-OXO-4-(2-QUINOXALINYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
  • **2-AMINO-1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-5-OXO-4-(2-QUINOXALINYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Uniqueness

The uniqueness of 2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-5-OXO-4-(2-QUINOXALINYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-amino-7,7-dimethyl-5-oxo-1-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-4-quinoxalin-2-yl-6,8-dihydro-4H-quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N7OS2/c1-13(2)34-24-31-30-23(35-24)32-18-9-25(3,4)10-19(33)21(18)20(14(11-26)22(32)27)17-12-28-15-7-5-6-8-16(15)29-17/h5-8,12-13,20H,9-10,27H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCYQLDOSAHVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)N2C3=C(C(C(=C2N)C#N)C4=NC5=CC=CC=C5N=C4)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-5-OXO-4-(2-QUINOXALINYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 2
2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-5-OXO-4-(2-QUINOXALINYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 3
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2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-5-OXO-4-(2-QUINOXALINYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 4
Reactant of Route 4
2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-5-OXO-4-(2-QUINOXALINYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 5
2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-5-OXO-4-(2-QUINOXALINYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 6
2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-5-OXO-4-(2-QUINOXALINYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

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